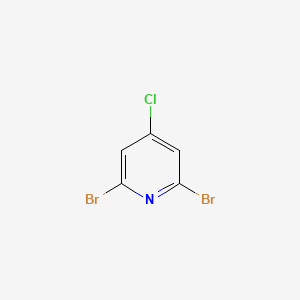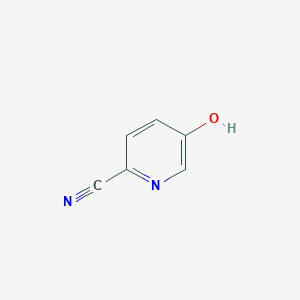
2-Cyano-5-hydroxypyridine
Vue d'ensemble
Description
2-Cyano-5-hydroxypyridine, also known as 2-Cyano-5-hydroxy-pyridine or 2-Cyano-5-hydroxy-pyridine-N-oxide, is a compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in depth.
Applications De Recherche Scientifique
- 2-Cyano-5-hydroxypyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.1 .
- It is used in proteomics research applications .
- The compound is stored at 4° C . Its predicted properties include a melting point of 66.77° C , a boiling point of ~429.2° C at 760 mmHg , a density of ~1.3 g/cm 3 , and a refractive index of n 20D 1.60 .
- Field : Organic Chemistry
- Application Summary : 2-Pyridones and its derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . 2-Cyano-5-hydroxypyridine can be used as a precursor in the synthesis of these compounds.
- Method of Application : The synthetic methods of 2-pyridone have been extensively reviewed and include reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results : The synthesis of 2-pyridone compounds has led to the development of new synthetic methods and the production of compounds with wide utilities .
Synthesis of 2-Pyridones
Proteomics Research
The synthesis of 2-pyridones is an important research field due to their extensive applications in many areas such as biology, natural compounds, dyes, and fluorescent materials . The specific methods of application in proteomics research are not detailed in the source, but it typically involves the study of proteins and their interactions .
Propriétés
IUPAC Name |
5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKWNYGXNDQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613397 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-hydroxypyridine | |
CAS RN |
86869-14-9 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


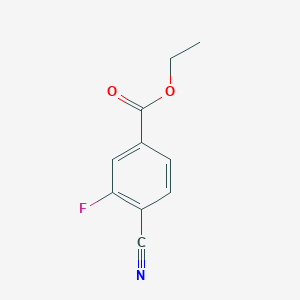
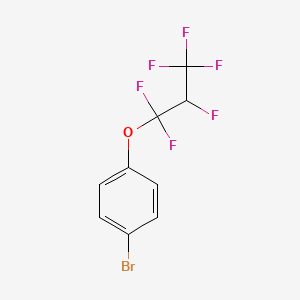
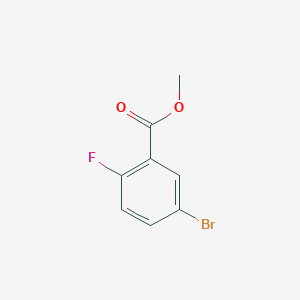
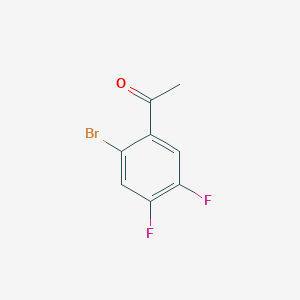

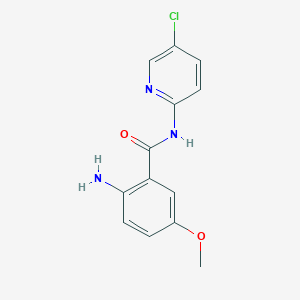


![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)


